molecular formula C18H20N4S B2845438 3-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]pyridine-2-carbonitrile CAS No. 2379987-24-1

3-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]pyridine-2-carbonitrile

Cat. No. B2845438
CAS RN: 2379987-24-1
M. Wt: 324.45
InChI Key: HLYCSYICYKIAMT-UHFFFAOYSA-N
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Description

The compound “3-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]pyridine-2-carbonitrile” is a chemical compound with a complex structure . It is related to the class of compounds known as thieno[3,2-d]pyrimidines .


Synthesis Analysis

The synthesis of this compound involves the use of 3-amino-4-cyano-2-thiophenecarboxamides as versatile synthons . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These are then cyclized to form thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring . The compound also contains a piperidine ring and a pyridine ring, both of which are attached to the thieno[3,2-d]pyrimidine core .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of β-keto amides from 3-amino-4-cyano-2-thiophenecarboxamides and 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD), followed by cyclization to form thienopyrimidine-2,4-diones .


Physical And Chemical Properties Analysis

The compound has been reported to crystallize from ethyl acetate–methanol (1:1) with a melting point of 265–266 °C . The IR spectrum shows peaks at 3302 cm^-1 (NH), 2210 cm^-1 (C≡N), and 1662 cm^-1 (C=O) .

Scientific Research Applications

Synthesis and Characterization

The compound 3-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]pyridine-2-carbonitrile and its derivatives have been extensively studied for their synthesis and chemical characterization. Research has demonstrated the versatility of thieno[2,3-b]pyridine and pyridine-3-carbonitrile frameworks in the synthesis of various heterocyclic compounds. For example, novel synthesis methods have been developed for thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridines by reacting with different reagents, showcasing the adaptability of these structures in generating diverse molecules with potential biological activities (Abdelriheem, Ahmad, & Abdelhamid, 2015).

Antimicrobial and Anticancer Properties

Several studies have reported on the antimicrobial and anticancer properties of compounds derived from the pyridine-3-carbonitrile framework. For instance, derivatives synthesized from 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile demonstrated notable antibacterial and antitumor activities, highlighting their potential in therapeutic applications (Elewa, Abdelhamid, Hamed, & Mansour, 2021). Additionally, novel pirfenidone analogs synthesized from the pyridone and fused pyridone structures, including thieno[3,4-c]pyridone, exhibited potent antifibrotic activity without adverse effects on liver and kidney functions, suggesting their utility in treating fibrotic diseases (Ismail & Noaman, 2005).

Structural and Functional Analyses

Crystal structure, Hirshfeld surface analysis, DFT calculations, and molecular docking studies of pyridine derivatives have provided insights into their potential as inhibitors of specific enzymes, such as Nicotinamidephosphoribosyltransferase (NAMPT), which is implicated in cancer cell metabolism. These studies reveal the structural basis for the biological activities of these compounds, offering pathways for the design of targeted therapeutic agents (Venkateshan, Priya, Muthu, Suresh, & Kumar, 2019).

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. Thieno[3,2-d]pyrimidines are known to exhibit diverse biological activities and are of increasing interest in drug design .

properties

IUPAC Name

3-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4S/c19-12-16-17(2-1-7-20-16)21-8-3-15(4-9-21)22-10-5-18-14(13-22)6-11-23-18/h1-2,6-7,11,15H,3-5,8-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYCSYICYKIAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C4=C(N=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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